molecular formula C28H18O7 B056597 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one CAS No. 357194-03-7

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one

Cat. No. B056597
M. Wt: 466.4 g/mol
InChI Key: RXBOXTWQCURVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one, also known as apigenin, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. Apigenin has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Apigenin has been studied extensively for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Apigenin has also been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular disease, and neurological disorders.

Mechanism Of Action

The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is not fully understood, but it is believed to work through several pathways. Apigenin has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also activates various signaling pathways that are involved in cell growth and differentiation.

Biochemical And Physiological Effects

Apigenin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Apigenin has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has been shown to have neuroprotective effects, protecting against the development of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments include its availability, low toxicity, and well-established research applications. However, there are also limitations to using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments. Apigenin has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the purity of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one can vary depending on the source, which can affect the results of experiments.

Future Directions

There are many future directions for research on 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, researchers are interested in exploring the mechanisms of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and identifying new pathways that it may be involved in. Finally, there is ongoing research into the synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and its derivatives, which may lead to the development of new drugs and therapies.

Synthesis Methods

Apigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is through the extraction of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one from plants. This involves the extraction of the plant material with a solvent, followed by purification and isolation of the 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one compound. Chemical synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves the use of various reagents and catalysts to produce the compound from simpler starting materials.

properties

CAS RN

357194-03-7

Product Name

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one

Molecular Formula

C28H18O7

Molecular Weight

466.4 g/mol

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one

InChI

InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H

InChI Key

RXBOXTWQCURVQL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6

Origin of Product

United States

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